6-methyl-14-prop-2-enylsulfanyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene
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Overview
Description
Preparation Methods
The synthesis of 3-(allylthio)-9-methyl-10H-[1,2,4]triazolo[4’,3’:2,3][1,2,4]triazino[5,6-b]indole can be achieved through multiple routes. One common method involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in a NaOH–H₂O–DMSO system . Another approach is a one-pot synthesis from isatin-β-thiosemicarbazide, which involves boiling the compound in aqueous alkali followed by the addition of allyl bromide and a phase-transfer catalyst . These methods yield the desired compound with high efficiency and purity.
Chemical Reactions Analysis
3-(allylthio)-9-methyl-10H-[1,2,4]triazolo[4’,3’:2,3][1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including halocyclization, protonation, and substitution reactions. For instance, halocyclization with bromine in DMF forms 3-bromomethyl-3,10-dihydro-2H-[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indolium bromide . Protonation with hydrogen halides occurs at specific nitrogen atoms, depending on the substituents present . These reactions are typically carried out under controlled conditions to ensure the formation of the desired products.
Scientific Research Applications
3-(allylthio)-9-methyl-10H-[1,2,4]triazolo[4’,3’:2,3][1,2,4]triazino[5,6-b]indole has shown promise in various scientific research applications. It has been studied for its potential antiviral, anticancer, and antimicrobial activities . The compound’s unique structure allows it to interact with multiple biological targets, making it a valuable candidate for drug development. Additionally, its derivatives have been explored for their antifungal and antihypoxic properties .
Mechanism of Action
The mechanism of action of 3-(allylthio)-9-methyl-10H-[1,2,4]triazolo[4’,3’:2,3][1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound’s triazolo and triazino rings enable it to form hydrogen bonds and other interactions with enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 3-(allylthio)-9-methyl-10H-[1,2,4]triazolo[4’,3’:2,3][1,2,4]triazino[5,6-b]indole include other triazolotriazinoindoles and related heterocyclic systems. For example, 3-methyl[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole shares a similar core structure but differs in its substituents and reactivity . The unique combination of allylthio and methyl groups in 3-(allylthio)-9-methyl-10H-[1,2,4]triazolo[4’,3’:2,3][1,2,4]triazino[5,6-b]indole contributes to its distinct chemical and biological properties, setting it apart from other related compounds.
Properties
Molecular Formula |
C14H12N6S |
---|---|
Molecular Weight |
296.35g/mol |
IUPAC Name |
6-methyl-14-prop-2-enylsulfanyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene |
InChI |
InChI=1S/C14H12N6S/c1-3-7-21-14-18-17-13-16-12-11(19-20(13)14)9-6-4-5-8(2)10(9)15-12/h3-6H,1,7H2,2H3,(H,15,16,17) |
InChI Key |
CFKSJGAQSULBLG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C3=NN4C(=NN=C4SCC=C)N=C3N2 |
Origin of Product |
United States |
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